molecular formula C10H16N2 B13043986 (1R)-1-(2-Ethylphenyl)ethane-1,2-diamine

(1R)-1-(2-Ethylphenyl)ethane-1,2-diamine

Cat. No.: B13043986
M. Wt: 164.25 g/mol
InChI Key: QSTKZVRUCDJPPN-JTQLQIEISA-N
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Description

(1R)-1-(2-Ethylphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups attached to an alkane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Ethylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylbenzaldehyde and ethylenediamine.

    Condensation Reaction: The aldehyde group of 2-ethylbenzaldehyde reacts with one of the amino groups of ethylenediamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired diamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Ethylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted diamines.

Scientific Research Applications

(1R)-1-(2-Ethylphenyl)ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be used in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Ethylphenyl)ethane-1,2-diamine depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may interact with enzymes, receptors, or other biomolecules to exert its effects.

    Pathways Involved: The compound may modulate biochemical pathways related to its target, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-Methylphenyl)ethane-1,2-diamine: Similar structure with a methyl group instead of an ethyl group.

    (1R)-1-(2-Propylphenyl)ethane-1,2-diamine: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

(1R)-1-(2-Ethylphenyl)ethane-1,2-diamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

(1R)-1-(2-ethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-2-8-5-3-4-6-9(8)10(12)7-11/h3-6,10H,2,7,11-12H2,1H3/t10-/m0/s1

InChI Key

QSTKZVRUCDJPPN-JTQLQIEISA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@H](CN)N

Canonical SMILES

CCC1=CC=CC=C1C(CN)N

Origin of Product

United States

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